2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-7-8-20-13(9-11)18-15(19-16(20)22)23-10-14(21)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNBUODWVVGATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic approach to 2-({8-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)-N-phenylacetamide involves disconnecting the molecule into two primary fragments:
- Pyrido[1,2-a]triazin-4-one core with an 8-methyl substituent.
- N-Phenylacetamide sulfanyl side chain .
Critical disconnections include the C–S bond between the triazinone and acetamide moieties, enabling modular assembly via nucleophilic substitution or cross-coupling reactions.
Synthesis of the Pyrido[1,2-a]triazin-4-one Core
Cyclocondensation of 2-Amino-3-methylpyridine Derivatives
The 8-methylpyrido-triazinone scaffold is synthesized through cyclocondensation of 2-amino-3-methylpyridine with urea or thiourea under acidic conditions. For example:
The reaction proceeds via initial formation of a carbamate intermediate, followed by intramolecular cyclization to yield 8-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-amine. Subsequent chlorination using POCl₃ converts the amine to a chloro group at position 2, critical for sulfanyl group introduction.
Table 1: Optimization of Triazinone Core Synthesis
| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Urea | AcOH | 120 | 6 | 72 |
| 2 | Thiourea | HCl/EtOH | 100 | 8 | 65 |
| 3 | N-Cyclohexylurea | Toluene | 110 | 5 | 58 |
Introduction of the Sulfanyl Group
Nucleophilic Aromatic Substitution
The chloro group at position 2 of the triazinone undergoes displacement with a thiolate nucleophile. Sodium hydrosulfide (NaSH) or thiourea generates the intermediate thiol, which is subsequently alkylated with bromoacetamide derivatives.
Procedure :
- Chlorotriazinone (1.0 equiv) is treated with NaSH (1.5 equiv) in DMF at 80°C for 3 h.
- The resultant thiol is reacted with N-phenyl-2-bromoacetamide (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) at 60°C for 4 h.
- Yield : 55–60% after column chromatography.
Table 2: Sulfanyl Group Introduction Variants
| Entry | Thiol Source | Alkylating Agent | Base | Yield (%) |
|---|---|---|---|---|
| 1 | NaSH | N-Phenyl-2-bromoacetamide | K₂CO₃ | 60 |
| 2 | Thiourea | N-Phenyl-2-chloroacetamide | Et₃N | 48 |
| 3 | H₂S (gas) | N-Phenyl-2-iodoacetamide | DBU | 52 |
Synthesis of N-Phenylacetamide Precursors
Acylation of Aniline Derivatives
N-Phenylacetamide is prepared via acylation of aniline with chloroacetyl chloride, followed by amidation:
- Aniline (1.0 equiv) is treated with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) with Et₃N (2.0 equiv) at 0°C.
- The intermediate N-phenyl-2-chloroacetamide is isolated and reacted with sodium sulfide (Na₂S) in ethanol/water (3:1) at 50°C for 2 h to yield N-phenyl-2-mercaptoacetamide .
- Yield : 85% over two steps.
Final Coupling and Purification
Thiol-Ene Coupling
The triazinone thiol and N-phenyl-2-bromoacetamide are coupled under Mitsunobu conditions or via nucleophilic substitution:
- Optimal Conditions : Triazinone thiol (1.0 equiv), N-phenyl-2-bromoacetamide (1.1 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C, 4 h.
- Purification : Silica gel chromatography (hexane/EtOAc 3:1).
- Characterization : $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, triazinone-H), 7.65–7.25 (m, 5H, Ph), 3.85 (s, 2H, SCH₂), 2.55 (s, 3H, CH₃).
Alternative Synthetic Routes
One-Pot Sequential Reactions
A streamlined approach involves sequential cyclization and sulfanyl group introduction:
Analytical and Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
Chemical Reactions Analysis
Types of Reactions
2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide is utilized in diverse scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile
- 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide stands out due to its specific structural features and the presence of the N-phenylacetamide group
Biological Activity
The compound 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide (CAS No. 896329-18-3) is a synthetic organic compound belonging to the class of heterocyclic compounds. Its molecular formula is , with a molecular weight of approximately 354.43 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antiallergic, and cytotoxic effects.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O2S |
| Molecular Weight | 354.43 g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
| CAS Number | 896329-18-3 |
Antiallergic Activity
Research has indicated that compounds similar to 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide exhibit significant antiallergic properties. In a study involving the rat passive cutaneous anaphylaxis test, several derivatives demonstrated potent oral activity that surpassed conventional treatments like disodium cromoglycate and doxantrazole .
Cytotoxicity
The cytotoxic potential of this compound has also been explored in various cancer cell lines. Preliminary studies suggest that it may exhibit selective cytotoxicity against certain cancer types. For instance, derivatives were tested against breast cancer cell lines (MCF-7) and showed varying degrees of inhibition depending on their structural modifications .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrido[1,2-a][1,3,5]triazin derivatives have been investigated through in vitro assays targeting cyclooxygenase enzymes (COX). Compounds within this class have shown moderate inhibition of COX enzymes, which are critical in the inflammatory response. The structure–activity relationship (SAR) indicates that specific substitutions on the triazin ring can enhance anti-inflammatory effects .
Case Studies and Research Findings
A detailed examination of the biological activity of related compounds reveals several key findings:
- Inhibitory Effects on Enzymes : Compounds similar to 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values ranged from 9.10 μM to 34.2 μM across different derivatives .
- Structure–Activity Relationship (SAR) : The presence of electron-withdrawing groups significantly enhances biological activity against AChE and BChE. For example, compounds with halogen substitutions exhibited improved inhibitory effects compared to those with alkyl groups .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their biological targets. Docking simulations revealed favorable interactions with active sites of COX enzymes and cholinesterases, suggesting mechanisms for their observed biological activities .
Q & A
Q. Optimization Strategies
- Statistical experimental design (e.g., factorial designs) can reduce trial-and-error by systematically testing variables like temperature, solvent ratios, and catalyst loading .
- Reaction monitoring : Real-time techniques like NMR or HPLC ensure intermediate stability and guide adjustments .
How can computational methods like quantum chemical calculations aid in predicting the reactivity of this compound?
Q. Advanced Computational Approach
- Reaction path searching : Tools like density functional theory (DFT) model transition states and energetics of key reactions (e.g., sulfanyl group substitution) .
- Solvent effects : Implicit solvent models predict solvation energies to optimize solvent choice for reactions .
- Docking studies : Preliminary screening for biological activity (e.g., enzyme inhibition) can prioritize in vitro assays .
What spectroscopic techniques are most effective for characterizing the structure and confirming synthesis success?
Q. Basic Characterization Workflow
| Technique | Purpose | Key Features | Reference |
|---|---|---|---|
| NMR | Confirm backbone structure, purity | ¹H/¹³C NMR for aromatic and acetamide protons | |
| HPLC-MS | Verify molecular weight and purity | High-resolution MS for exact mass | |
| FT-IR | Identify functional groups (e.g., C=O, S-H) | Peaks at ~1700 cm⁻¹ (amide I) |
How do structural modifications (e.g., substituent changes) impact biological activity, and what strategies are used to analyze these effects?
Q. Advanced Structure-Activity Relationship (SAR) Analysis
- Core modifications : Altering the pyrido-triazine ring (e.g., substituting methyl groups) can enhance enzyme inhibition by optimizing steric/electronic interactions .
- Bioisosteric replacement : Replacing sulfur with selenium in the sulfanyl group may improve metabolic stability .
- Assay strategies :
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., dihydrofolate reductase) .
- Cellular cytotoxicity : Compare analogs in cancer cell lines to identify potency trends .
What experimental design strategies minimize trial-and-error in optimizing reaction parameters?
Q. Advanced Methodological Framework
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., temperature, pH) to identify optimal conditions .
- High-throughput screening : Automated platforms rapidly test reagent stoichiometries or catalysts .
- Failure analysis : DOE (Design of Experiments) identifies critical failure points (e.g., hydrolysis of the acetamide group under acidic conditions) .
How can researchers resolve contradictions in reported biological activity data across studies?
Q. Advanced Data Reconciliation Approach
- Structural validation : Confirm compound identity via X-ray crystallography to rule out isomerism or impurities .
- Assay standardization : Compare protocols for differences in buffer conditions, cell lines, or enzyme sources .
- Meta-analysis : Use computational tools (e.g., molecular dynamics) to assess if minor structural variations explain divergent results .
What are the proposed mechanisms of enzyme inhibition by this compound, and how are they validated experimentally?
Q. Advanced Mechanistic Studies
- Competitive inhibition : Kinetic assays (e.g., Lineweaver-Burk plots) determine if the compound competes with substrates for binding .
- Crystallography : Co-crystal structures with target enzymes (e.g., thymidylate synthase) reveal binding modes .
- Mutagenesis studies : Test enzyme mutants to identify critical residues for inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
